Methyl 3-(2-morpholin-4-ylethoxy)benzoate
Overview
Description
Methyl 3-(2-morpholin-4-ylethoxy)benzoate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) used as an antidepressant drug. It was first synthesized in the late 1970s and has been approved for clinical use in several countries. Moclobemide has been found to be effective in treating depression and anxiety disorders, and it has been studied for its potential use in other conditions such as Parkinson's disease and social phobia.
Scientific Research Applications
Metabolic Fate in Synthetic Cannabinoids
Methyl 3-(2-morpholin-4-ylethoxy)benzoate has been studied in the context of synthetic cannabinoid receptor agonists, particularly focusing on its metabolic fate. Research by Richter et al. (2022) explored the metabolism of synthetic cannabinoids, including compounds structurally related to this compound. They found that enzymatic ester hydrolysis played a significant role in the phase I metabolism of these compounds, leading to the formation of carboxylic acid products and subsequent metabolites (Richter et al., 2022).
Nitric Oxide-Release in Acetylsalicylic Acid Prodrugs
Rolando et al. (2013) studied water-soluble esters of acetylsalicylic acid, where alkyl chains containing a nitric oxide-releasing group were bonded to the benzoyl ring, structurally analogous to this compound. These derivatives were evaluated as prodrugs, demonstrating the potential for releasing medicinal compounds in a controlled manner (Rolando et al., 2013).
Synthesis and Pharmacological Assessment of Morpholine Derivatives
The synthesis and pharmacological properties of morpholine derivatives, related to this compound, were explored by Avramova et al. (1998). They synthesized various morpholine derivatives and assessed their toxicity and central nervous system effects, demonstrating the potential for therapeutic applications (Avramova et al., 1998).
Antiplatelet Evaluation of Benzoxazines
Research by Pritchard et al. (2007) on 2-morpholino substituted benzoxazines, which share structural similarities with this compound, highlighted their effectiveness against ADP and collagen-induced platelet aggregation. This study provides insight into the potential therapeutic use of these compounds in preventing blood clots (Pritchard et al., 2007).
Structural and Spectral Analysis of Mannich Bases
Franklin et al. (2011) conducted a structural and spectral analysis of a Mannich base structurally similar to this compound. This research provides valuable insights into the chemical characteristics and potential applications of such compounds in various scientific fields (Franklin et al., 2011).
properties
IUPAC Name |
methyl 3-(2-morpholin-4-ylethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-17-14(16)12-3-2-4-13(11-12)19-10-7-15-5-8-18-9-6-15/h2-4,11H,5-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYSHDFODOJUMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCCN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428207 | |
Record name | Methyl 3-(2-morpholin-4-ylethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
249937-00-6 | |
Record name | Methyl 3-(2-morpholin-4-ylethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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